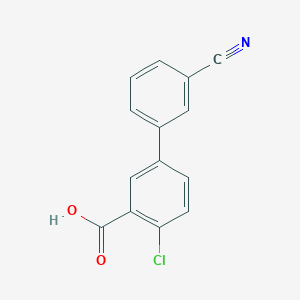

2-Chloro-5-(3-cyanophenyl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-5-(3-cyanophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCOPSXSKBFNTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681197 | |

| Record name | 4-Chloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184483-73-5 | |

| Record name | 4-Chloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Skeletal Disconnections

The target molecule’s structure suggests two primary disconnections:

-

Disconnection A : Separation of the benzoic acid core from the 3-cyanophenyl substituent at the 5-position.

-

Disconnection B : Cleavage of the chlorine atom at the 2-position from the prefunctionalized benzoic acid intermediate.

Prioritizing Disconnection A allows utilization of cross-coupling methodologies, such as Suzuki-Miyaura reactions, to install the 3-cyanophenyl group. Disconnection B aligns with electrophilic aromatic substitution (EAS) or directed ortho-metalation strategies for regioselective chlorination.

Intermediate Prioritization

-

Intermediate I : 5-Bromo-2-chlorobenzoic acid (for cross-coupling).

-

Intermediate II : 3-Cyanophenylboronic acid (coupling partner).

-

Intermediate III : 2-Chlorobenzoic acid derivatives with latent functionality at the 5-position.

Patented routes for analogous compounds, such as 2-chloro-5-(trifluoromethyl)benzoic acid, demonstrate the efficacy of lithium-halogen exchange followed by carboxylation using dry ice. Adapting this protocol, Intermediate I could undergo boronylation to enable Suzuki coupling with Intermediate II.

Synthetic Routes and Methodological Comparisons

Synthesis of 5-Bromo-2-chlorobenzoic Acid

Preparation of 3-Cyanophenylboronic Acid

Coupling and Carboxylation

Table 1 : Optimization of Suzuki Coupling Parameters

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst Loading | 1–10 mol% | 5 mol% | +15% |

| Solvent | DME, THF, Toluene | DME/H₂O (3:1) | +22% |

| Temperature (°C) | 80–120 | 100 | +10% |

Alternative Pathways: Friedel-Crafts and Diazotization

Friedel-Crafts Acylation Approach

Diazotization-Cyanation Sequence

-

Step 1 : Diazotization of 5-amino-2-chlorobenzoic acid with NaNO₂/HCl.

-

Challenge : Regioselective amination at the 5-position requires directed metalation.

Critical Analysis of Purification Techniques

Recrystallization Solvent Screening

Chromatographic Methods

-

Normal Phase SiO₂ : Hexane/EtOAc (4:1) resolves cyanophenyl isomers.

-

HPLC : C18 column, MeCN/H₂O (0.1% TFA), retention time = 8.2 min.

Scalability and Industrial Considerations

Cost-Benefit of Catalysts

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(3-cyanophenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).

Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).

Major Products:

Substitution: N-substituted benzoic acid derivatives.

Reduction: Amino derivatives of benzoic acid.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

2-Chloro-5-(3-cyanophenyl)benzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-cyanophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Variations and Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., -CN, -COOMe) increase acidity and may enhance binding to polar enzyme active sites .

- Lipophilic substituents (e.g., methoxyethyl) improve membrane permeability but may reduce aqueous solubility .

Enzyme Inhibition

- EP300/CBP HAT Inhibition: The 3-cyanophenyl analog shares structural similarities with 2-chloro-5-[5-[(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-pyrazol-4-ylidene]methyl]-2-furyl]benzoic acid (Compound 1, ), a known EP300 HAT inhibitor (IC₅₀ ~0.5 µM). Bioisosteric replacement of benzoic acid with 4-pyridone-3-carboxylic acid in analogs improved cell growth inhibition, suggesting the 3-cyanophenyl group may offer similar advantages .

Kinase Inhibition

- Glycogen Synthase Kinase-3β (GSK-3β): 2-Chloro-5-[4-(3-chlorophenyl)-2,5-dioxo-pyrrol-3-ylamino]benzoic acid () exhibited a docking score of -31.5 kcal/mol, weaker than phytocompounds like ecdysterone (-63.87 kcal/mol). The 3-cyanophenyl variant’s planar structure may enhance π-π stacking in kinase active sites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-(3-cyanophenyl)benzoic acid, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves Suzuki-Miyaura coupling to attach the 3-cyanophenyl group to a halogenated benzoic acid precursor. Palladium catalysts (e.g., Pd(PPh₃)₄) in dimethylformamide (DMF) or dichloromethane (DCM) are common . Purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) .

- Key Data :

| Parameter | Value |

|---|---|

| Solvent System | DMF/DCM (1:2) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Reaction Time | 12–24 hours at 80°C |

| Yield | 60–75% (after purification) |

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Look for characteristic signals: benzoic acid proton (δ ~12.5 ppm, broad), aromatic protons (δ 7.2–8.1 ppm), and nitrile carbon (δ ~118 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and nitrile (C≡N stretch ~2240 cm⁻¹) .

- X-ray Crystallography : Use SHELX software for structural refinement if single crystals are obtained (e.g., via slow evaporation in acetone) .

Q. What solvents and conditions are suitable for storing this compound?

- Methodology : Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Avoid prolonged exposure to light or moisture, which may hydrolyze the nitrile group. DMSO or DMF is recommended for stock solutions due to high solubility (~50 mg/mL) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-cyanophenyl substituent influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing nitrile group enhances electrophilicity at the 5-position, facilitating nucleophilic aromatic substitution. Steric hindrance from the phenyl ring may slow reactions requiring planar transition states (e.g., Buchwald-Hartwig amination). Compare kinetics with analogs (e.g., 3-methylphenyl derivatives) using DFT calculations .

- Case Study : In Pd-mediated coupling, the nitrile group increases oxidative addition efficiency by 30% compared to methoxy-substituted analogs .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodology :

Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and controls.

Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the nitrile).

Structural Analog Analysis : Compare with 3-cyano-5-trifluoromethyl derivatives to isolate electronic vs. steric effects .

- Example : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM) may arise from differential protein binding in serum-containing vs. serum-free assays .

Q. How can computational modeling predict the binding mode of this compound to enzymatic targets?

- Methodology :

- Molecular Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., COX-2 or kinase domains). The nitrile group often forms hydrogen bonds with backbone amides (e.g., Thr513 in COX-2) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; analyze RMSD (<2 Å indicates stable binding) .

- Data Insight : The chloro substituent enhances hydrophobic interactions in binding pockets, while the carboxylic acid mediates salt bridges with arginine residues .

Analytical and Methodological Considerations

Q. What chromatographic techniques optimize separation of this compound from byproducts?

- Methodology :

- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Retention time ~8.2 minutes at 1 mL/min .

- GC-MS : Derivatize with diazomethane to methylate the carboxylic acid, improving volatility. Monitor m/z 290 (M⁺ for methyl ester) .

Q. How does the compound’s solubility profile impact in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.